Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)6-4-12(16)5-7-15/h12H,4-11,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNOLSVIODXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)N)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745367 | |
| Record name | tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272758-41-4 | |
| Record name | tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate typically involves the reaction of tert-butyl 3-azaspiro[5.5]undecane-3-carboxylate with an amine source under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amine derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate is primarily utilized in the development of pharmaceuticals, particularly as a building block in the synthesis of bioactive compounds. Its unique spirocyclic structure contributes to its biological activity, making it a candidate for various therapeutic applications.
Anticancer Research
Recent studies have investigated the compound's potential in anticancer therapies, particularly due to its ability to interact with specific biological targets involved in cancer cell proliferation. For instance, it has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis .
Neuropharmacology
The compound has also been explored for neuropharmacological applications. Its structural characteristics suggest potential interactions with neurotransmitter systems, which could lead to developments in treatments for neurological disorders such as depression and anxiety .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can lead to various derivatives with enhanced pharmacological properties. The ability to modify the compound's structure opens avenues for creating more potent analogs.
Case Study: Synthesis of Derivatives
A study demonstrated the synthesis of several derivatives of this compound, which were evaluated for their biological activities. Some derivatives exhibited improved selectivity and potency against targeted enzymes involved in disease pathways .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Building block for pharmaceuticals | Potential anticancer activity |
| Neuropharmacology | Possible treatment for neurological disorders | Interaction with neurotransmitter systems |
| Synthesis | Derivatives for enhanced activity | Improved selectivity and potency |
| Safety Profile | Handling precautions | Classified as harmful |
Wirkmechanismus
The mechanism of action of tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to modulate enzyme activity and receptor binding, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate and its analogs:
Structural and Functional Insights:
Substituent Effects: The 9-amino group in the target compound provides a reactive site for amide coupling, enabling linkage to warhead molecules in PROTACs . In contrast, the 9-oxo analog (CAS 873924-08-4) is used in PARP inhibitors due to its ability to coordinate with zinc ions in enzymatic active sites . Diazaspiro cores (e.g., 3,9-diazaspiro[5.5]undecane) exhibit superior binding to targets like p97 ATPase compared to monocyclic piperazines, attributed to reduced conformational flexibility and improved steric complementarity .
Pharmacokinetic Properties: The hydroxymethyl derivative (MFCD27956911) demonstrates enhanced aqueous solubility (logP = 1.2) compared to the amino analog (logP = 2.8), making it suitable for intravenous formulations in PET imaging . Fluorine-substituted analogs (e.g., 5-fluoro-2,7-diazaspiro[3.5]nonane) show increased metabolic stability, with plasma half-lives exceeding 6 hours in rodent models .
Synthetic Accessibility :
- The target compound is synthesized via Buchwald-Hartwig coupling of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate with aryl halides, achieving yields of 40–50% .
- Oxo derivatives (e.g., CAS 873924-08-4) are typically prepared via oxidation of spirocyclic amines using reagents like pyridinium chlorochromate (PCC) .
Safety Profiles: The amino compound carries hazard statements H302 (harmful if swallowed) and H319 (causes serious eye irritation), necessitating handling under inert atmospheres .
Biologische Aktivität
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1272758-41-4) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of spirocyclic compounds, which have shown promise in various pharmacological applications, including as ligands for neurotransmitter receptors.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 268.401 g/mol. Its structure features a spirocyclic framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H28N2O2 |
| Molecular Weight | 268.401 g/mol |
| CAS Number | 1272758-41-4 |
| Purity | ≥ 97% |
GABA Receptor Interaction
Recent studies have highlighted the role of similar spirocyclic compounds as antagonists of the gamma-aminobutyric acid type A receptor (GABAAR). This compound may exhibit similar properties, potentially influencing GABAergic signaling pathways, which are crucial in regulating neuronal excitability and neurotransmission.
- Mechanism of Action : Compounds with a spirocyclic structure have been shown to bind to the GABAARs, modulating their activity. This interaction can lead to significant effects on cellular functions, including immune response modulation and neuronal inhibition.
- Case Studies : A study by Bavo et al. (2021) demonstrated that related compounds acted as competitive antagonists at GABAARs, suggesting that this compound may also possess antagonistic properties against these receptors .
Immunomodulatory Effects
The influence of GABAARs on T cell proliferation suggests that compounds affecting these receptors could modulate immune responses. For instance, the potentiation of GABAAR activity has been linked to suppressed T cell responses, indicating a potential therapeutic application in inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds like this compound:
| Compound | Binding Affinity (Ki) | Activity Type |
|---|---|---|
| Compound A | 50 nM | GABAAR Antagonist |
| Compound B | 200 nM | GABAAR Antagonist |
| Tert-butyl | TBD | Potential Antagonist |
Note: TBD indicates that further studies are required to establish binding affinities for this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound is typically synthesized via multi-step routes involving coupling reactions. For example, this compound reacts with fluorinated isoindoline-dione derivatives in dimethyl sulfoxide (DMSO) with N-ethyl-N,N-diisopropylamine (DIPEA) at 130°C under inert conditions . Optimizing stoichiometry (e.g., 1:1.1 molar ratio of amine to electrophile) and reaction time (3–5 hours) can enhance yields (40–59%) . Purification via flash chromatography using gradients of ethyl acetate/hexane is recommended .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodology : Use high-resolution techniques:
- NMR : Analyze and NMR spectra for characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm, spirocyclic protons at δ 3.0–4.5 ppm) .
- LC-MS : Confirm molecular weight ([M+H] = 297.2) and detect impurities (<2%) .
- X-ray crystallography : Resolve the spirocyclic core using SHELX software for unambiguous structural confirmation .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group. Stability assays show decomposition >5% after 6 months at room temperature .
Advanced Research Questions
Q. How can computational modeling predict the spirocyclic core’s conformational flexibility and its impact on biological activity?
- Methodology :
- Perform density functional theory (DFT) calculations to assess energy barriers for ring puckering and axial/equatorial transitions .
- Use molecular dynamics simulations in explicit solvent (e.g., water, DMSO) to study solvation effects on conformation .
- Corrogate with experimental data (e.g., X-ray structures) to validate in silico models .
Q. What strategies mitigate side reactions during the coupling of this compound with electrophilic partners?
- Methodology :
- Protecting group chemistry : Temporarily block the secondary amine with Boc or Fmoc groups to prevent over-alkylation .
- Catalytic systems : Employ Pd/XantPhos or Ru-based catalysts for selective C–N bond formation, reducing dimerization byproducts .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate before side-product formation .
Q. How does the spirocyclic scaffold influence pharmacokinetic properties compared to non-cyclic analogs?
- Methodology :
- LogP assays : Measure partition coefficients (e.g., shake-flask method) to assess lipophilicity (predicted LogP = 2.1 for the compound) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to compare half-life (<30 minutes for non-cyclic vs. >60 minutes for spirocyclic analogs) .
- Plasma protein binding : Use ultrafiltration to quantify unbound fractions (e.g., 15–20% binding for this compound) .
Q. What experimental approaches resolve contradictions in reported bioactivity data for diazaspiro compounds in PARP inhibitor studies?
- Methodology :
- Dose-response assays : Re-evaluate IC values across multiple cell lines (e.g., BRCA-mutant vs. wild-type) using standardized protocols .
- Off-target profiling : Screen against kinase panels to identify non-PARP interactions that may explain variability .
- Crystallographic analysis : Compare ligand-binding modes in PARP1/2 co-crystal structures to confirm mechanistic hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
